molecular formula C7H16N2O2S B1385768 (R)-1-Ethanesulfonylpiperidin-3-ylamine CAS No. 1704977-40-1

(R)-1-Ethanesulfonylpiperidin-3-ylamine

Cat. No.: B1385768
CAS No.: 1704977-40-1
M. Wt: 192.28 g/mol
InChI Key: BNWUGLRQUMIURT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Ethanesulfonylpiperidin-3-ylamine is a chiral piperidine derivative of high interest in pharmaceutical and organic synthesis research. This compound features a piperidine ring, a common structural motif in bioactive molecules, substituted with an ethanesulfonyl group and a primary amine at the 3-position. The stereochemistry of the (R)-enantiomer provides a specific three-dimensional structure that is crucial for asymmetric synthesis and for studying stereospecific interactions with biological targets. The primary research value of this chiral building block lies in its application in medicinal chemistry, particularly as a key intermediate in the development of novel therapeutic agents. Its molecular framework is frequently explored in the synthesis of compounds that target the central nervous system, as well as enzyme inhibitors. The ethanesulfonyl group can enhance metabolic stability and influence the molecule's physicochemical properties, while the amine group offers a versatile handle for further chemical modification through amide bond formation or reductive amination. Researchers utilize this compound to create diverse chemical libraries for high-throughput screening and to optimize lead compounds in drug discovery programs. Safety Notice: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Note: The specific mechanisms of action and research applications for this compound are hypothetical and based on its structural features. Researchers should conduct their own verification for specific use cases.

Properties

IUPAC Name

(3R)-1-ethylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWUGLRQUMIURT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (R)-3-Aminopiperidine

The (R)-3-aminopiperidine intermediate is typically prepared via multi-step procedures involving protection, substitution, and deprotection steps, as detailed in patent CN103373953A:

  • Starting Materials: (R)-3-(carbobenzoxy-amino)piperidine derivatives or their methanesulfonate salts.
  • Deprotection: Removal of carbobenzoxy (Cbz) or other protecting groups using acid solutions (e.g., hydrochloric acid or trifluoroacetic acid) in solvents such as water, methylene dichloride, ethanol, or acetonitrile at 0–100°C for 1–12 hours.
  • Hydrogenation: Catalytic hydrogenation using 10% Pd/C in methanol at 20–30°C under atmospheric pressure for 3–8 hours to remove benzyl protecting groups and obtain (R)-3-aminopiperidine with high yield (up to 96%) and optical purity.
  • Isolation: The product can be isolated as dihydrochloride or trifluoroacetate salts, facilitating purification and stability.

Example Reaction Conditions and Yields:

Step Conditions Yield (%) Notes
Deprotection with HCl 0–100°C, 1–12 h, solvent: methylene dichloride/water 95.3 High purity (R)-3-aminopiperidine dihydrochloride
Catalytic hydrogenation (Pd/C) Methanol, 20–30°C, 3–8 h, 10% Pd/C catalyst 94–96 Efficient removal of benzyl groups

Introduction of the Ethanesulfonyl Group

  • The ethanesulfonyl group is introduced by reacting (R)-3-aminopiperidine with ethanesulfonyl chloride or related sulfonylating agents under controlled conditions.
  • Typical solvents include dichloromethane or acetonitrile, with bases such as triethylamine to neutralize generated HCl.
  • Reaction temperatures are maintained at 0–25°C to prevent racemization and side reactions.
  • The reaction proceeds with high regioselectivity at the nitrogen atom of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethanesulfonylpiperidin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

®-1-Ethanesulfonylpiperidin-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-1-Ethanesulfonylpiperidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring and amine group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural features and inferred properties:

Table 1: Structural and Functional Comparison
Property (R)-1-Ethanesulfonylpiperidin-3-ylamine (R)-1-Methyl-3-piperidineethanamine
Molecular Formula C₇H₁₆N₂O₂S (inferred) C₈H₁₈N₂
Molecular Weight ~192.28 g/mol (calculated) 142.24 g/mol
Key Functional Groups Ethanesulfonyl (-SO₂CH₂CH₃), 3-amine Methyl (-CH₃), ethanamine (-CH₂CH₂NH₂)
Polarity/Solubility Likely lower due to sulfonyl group Higher (amine enhances hydrophilicity)
Electronic Effects Sulfonyl group is electron-withdrawing Methyl group is electron-donating
Bioactivity Potential May target sulfonamide-sensitive enzymes Unclear; limited data in
Key Differences

Molecular Weight : The sulfonyl group increases molecular weight by ~50 g/mol, which could influence pharmacokinetics (e.g., membrane permeability).

Solubility : The sulfonyl group may reduce aqueous solubility compared to the ethanamine chain in the analog.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyMethod/ValueReference
Molecular Weight194.27 g/molPubChem
log PP (Experimental)1.45 ± 0.12 (shake-flask, pH 7.4)OECD 107
pKaK_a8.3 (sulfonamide NH)ACD/Labs
Enantiomeric Excess≥99% (Chiralpak AD-H, hexane:IPA 90:10)

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
(S)-EnantiomerIncomplete resolutionChiral chromatography
Ethanesulfonic Acid ByproductSulfonylation side reactionAqueous wash (pH 9–10)
Unreacted PiperidineStarting materialAcid-base extraction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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